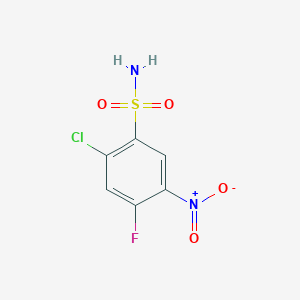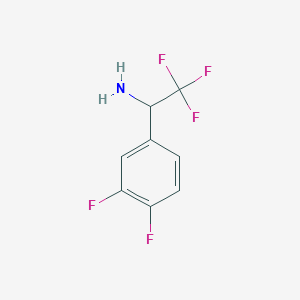![molecular formula C12H21NO6S B13562178 1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with tert-butoxycarbonyl and methanesulfonylmethyl groups
Vorbereitungsmethoden
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsIndustrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonylmethyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The methanesulfonylmethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid: This compound has a hydroxymethyl group instead of a methanesulfonylmethyl group, leading to different reactivity and applications.
1-(Tert-butoxycarbonyl)-3-piperidinecarboxylic acid:
1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H21NO6S |
|---|---|
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(methylsulfonylmethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-6-5-12(7-13,9(14)15)8-20(4,17)18/h5-8H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
FVJMISYRUMLKLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


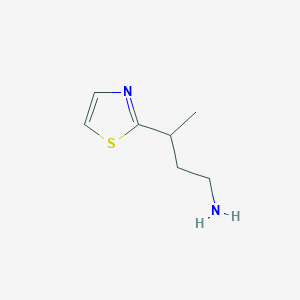
![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
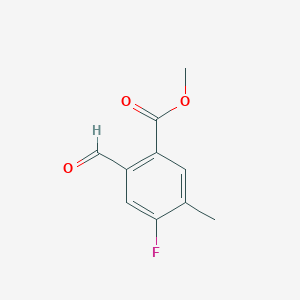
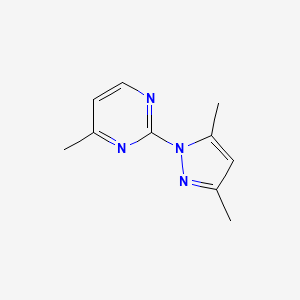

![Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13562125.png)
![6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid](/img/structure/B13562133.png)
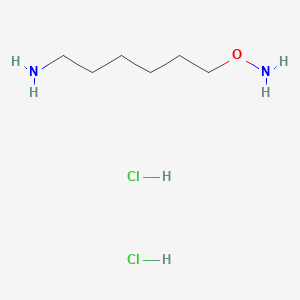
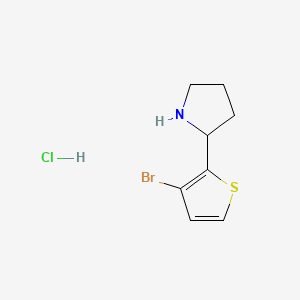

![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)

